molecular formula C18H14F2N4O2S2 B2982119 2-fluoro-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 896022-88-1

2-fluoro-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

货号: B2982119
CAS 编号: 896022-88-1
分子量: 420.45
InChI 键: QVKDGVISWYGGHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-fluoro-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide features a 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl group linked to a carbamoylmethyl chain. The carbamoyl group is further modified with a 4-fluorophenylmethyl moiety. At position 2 of the thiadiazole ring, a 2-fluorobenzamide group is attached.

属性

IUPAC Name

2-fluoro-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2S2/c19-12-7-5-11(6-8-12)9-21-15(25)10-27-18-24-23-17(28-18)22-16(26)13-3-1-2-4-14(13)20/h1-8H,9-10H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKDGVISWYGGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the fluorophenyl and benzamide groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity.

化学反应分析

Types of Reactions

2-fluoro-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

科学研究应用

2-fluoro-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

作用机制

The mechanism of action of 2-fluoro-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Compound A : 2-chloro-N-[1-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]carbamoyl]-3-methylsulfanyl-propyl]benzamide
  • Structural Differences :
    • The benzamide group has a chlorine substituent instead of fluorine.
    • An additional methylsulfanyl group is present on the propyl chain.
  • Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter binding interactions with biological targets.
Compound B : N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide
  • Structural Differences :
    • Furan-2-ylmethyl replaces the 4-fluorophenylmethyl group.
    • The benzamide has 3,4-dimethoxy substituents instead of 2-fluoro.
  • Methoxy groups enhance solubility but may decrease metabolic stability due to susceptibility to demethylation .
Compound C : N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
  • Structural Differences :
    • 4-Chlorophenylmethyl replaces the 4-fluorophenylmethyl group.
    • A dimethylsulfamoyl group substitutes the benzamide’s fluorine.
  • The sulfamoyl group adds polarity, which may improve solubility but reduce blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Spectral and Crystallographic Data :
  • The target compound’s IR spectrum would show characteristic C=S stretching (~1250 cm⁻¹) and NH absorption (~3300 cm⁻¹), consistent with thiadiazole-thione tautomerism .
  • Single-crystal X-ray studies of analogs (e.g., ) reveal planar thiadiazole rings and intermolecular hydrogen bonding, which influence solubility and crystallinity .
Bioactivity Trends :
  • Thiadiazole derivatives with fluorine substituents (e.g., target compound) often exhibit enhanced metabolic stability and target affinity compared to non-fluorinated analogs due to fluorine’s electronegativity and small size .

生物活性

The compound 2-fluoro-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a derivative of the thiadiazole class, known for its diverse biological activities. This article aims to explore its biological properties, focusing on antimicrobial, anticancer, and cytotoxic activities, supported by relevant studies and data.

The compound's structure can be broken down as follows:

  • Fluorine Substituent : The presence of fluorine enhances lipophilicity and may improve biological activity.
  • Thiadiazole Moiety : Known for its role in various pharmacological activities, including antimicrobial and anticancer effects.
  • Carbamoyl Group : This functional group is often associated with enhanced binding affinity to biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A review highlighted that compounds with a 1,3,4-thiadiazole moiety show promising activity against both Gram-positive and Gram-negative bacteria:

  • Mechanism of Action : The antimicrobial effect is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Case Study Findings :
    • Compounds bearing halogen substituents demonstrated increased antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
    • For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 32 to 42 μg/mL against fungal strains like Candida albicans .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Cytotoxicity : Several studies report IC50 values indicating significant cytotoxic effects on various cancer cell lines. For example, compounds containing the thiazole ring exhibited IC50 values less than that of doxorubicin in certain cancer models .
  • Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation through interactions with specific proteins involved in cell cycle regulation .

Summary of Activity Data

The following table summarizes the biological activities reported for related thiadiazole compounds:

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
1AntibacterialS. aureus32
2AntifungalC. albicans42
3CytotoxicA-431 (cancer cell line)<1.98
4AnticancerBcl-2 Jurkat<1.61

常见问题

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of thiadiazole derivatives typically involves cyclization reactions between thiosemicarbazides and carboxylic acids or their derivatives. For this compound, a stepwise approach is recommended:

Thiadiazole core formation : React a substituted thiosemicarbazide with a fluorinated benzoyl chloride under reflux in anhydrous THF, using triethylamine as a base .

Sulfanyl group introduction : Use a Mitsunobu reaction to attach the sulfanyl-containing sidechain, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in DMF at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity (>95% by HPLC) .

Q. How is the crystal structure determined, and what software is reliable for refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps:

  • Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
  • Structure solution : Employ SHELXT for phase determination via intrinsic phasing .
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates geometry (e.g., bond lengths within ±0.004 Å of expected values) .
  • Validation : Check for R-factor convergence (target: <0.05) and verify hydrogen bonding networks (e.g., N–H···O interactions at ~2.8 Å) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance antimicrobial efficacy?

  • Substitution patterns : Compare analogs with varying fluorophenyl groups (e.g., 4-fluorophenyl vs. 2,4-dichlorophenyl) to assess steric/electronic effects on bacterial membrane penetration .
  • Thiadiazole modifications : Replace the sulfanyl group with sulfonyl or amino variants to test resistance to metabolic oxidation .
  • Bioassays : Use MIC (minimum inhibitory concentration) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), noting discrepancies between Gram-positive and Gram-negative activity .

Q. How can computational methods predict binding modes to bacterial targets like AcpS-PPTase?

  • Docking : Use Glide XP (Schrödinger Suite) with OPLS4 force field. Set up a grid around the AcpS-PPTase active site (PDB: 1F7L) .
  • Scoring : Prioritize poses with hydrophobic enclosure (e.g., fluorophenyl group buried in a lipophilic pocket) and hydrogen bonds to Ser42 and Lys65 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions (RMSD < 2.0 Å) .

Q. How to resolve contradictory bioactivity data in different assays (e.g., in vitro vs. cell-based)?

  • Metabolic stability : Test liver microsomal stability (e.g., human S9 fraction) to identify rapid degradation (e.g., t₁/₂ < 30 min) that reduces cellular efficacy .
  • Membrane permeability : Use Caco-2 cell monolayers; low apparent permeability (Papp < 1×10⁻⁶ cm/s) suggests poor absorption .
  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to rule out inhibition of non-target kinases (e.g., EGFR, IC50 > 10 µM) .

Q. What strategies improve metabolic stability without compromising potency?

  • Trifluoromethyl substitution : Replace the 2-fluorobenzamide group with a trifluoromethyl analog to reduce CYP3A4-mediated oxidation .
  • Prodrug design : Mask the sulfanyl group as a thioether (e.g., acetyl-protected) to enhance oral bioavailability .
  • In silico ADMET : Use SwissADME to predict logP (aim for 2–3) and PSA (<140 Ų) for optimal blood-brain barrier penetration .

Q. How to evaluate toxicity in preclinical models?

  • Acute toxicity : Conduct OECD 423 tests in Sprague-Dawley rats (dose range: 50–2000 mg/kg), monitoring for hepatorenal toxicity via ALT/AST and BUN/creatinine levels .
  • Genotoxicity : Perform Ames tests (TA98 and TA100 strains) with/without metabolic activation (S9 mix); a 3-fold increase in revertants indicates mutagenicity .
  • Cardiotoxicity : Use hERG inhibition assays (IC50 > 10 µM is acceptable) .

Q. How to design experiments for synergistic effects with existing antibiotics?

  • Checkerboard assays : Combine with ciprofloxacin or vancomycin at sub-MIC concentrations. Calculate fractional inhibitory concentration (FIC) indices:
    • Synergy: FIC ≤ 0.5
    • Additivity: 0.5 < FIC ≤ 1
    • Antagonism: FIC > 1 .
  • Mechanistic studies : Use time-kill curves to determine if the compound accelerates bactericidal activity (e.g., 2-log reduction in CFU/mL within 8 hours) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。